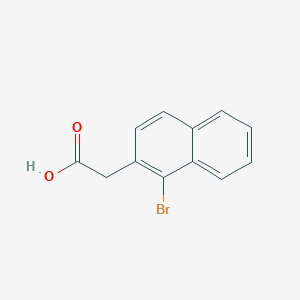![molecular formula C29H31ClN2O4 B6259903 2-[1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid hydrochloride CAS No. 2138062-29-8](/img/no-structure.png)
2-[1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid hydrochloride
カタログ番号 B6259903
CAS番号:
2138062-29-8
分子量: 507
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is similar to the one you’re asking about . It has an empirical formula of C20H21NO5 and a molecular weight of 355.38 .
Molecular Structure Analysis
The structure of the compound can be determined using techniques like Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, the IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound’s solubility, melting point, and boiling point can be determined experimentally. The compound’s reactivity can be inferred from its functional groups .Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid hydrochloride' involves the protection of the amine group, followed by the coupling of the protected amine with the fluorenylmethoxycarbonyl (Fmoc) protected piperidine. The benzyl group is then removed, and the Fmoc group is deprotected. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.", "Starting Materials": [ "4-piperidone", "Benzyl bromide", "9H-fluorene-9-methanol", "Di-tert-butyl dicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "Protection of the amine group of 4-piperidone with di-tert-butyl dicarbonate in the presence of sodium hydroxide to obtain N-Boc-4-piperidone.", "Coupling of N-Boc-4-piperidone with 9H-fluorene-9-methanol in the presence of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to obtain Fmoc-protected piperidine.", "Removal of the benzyl group from benzyl bromide in the presence of sodium hydroxide to obtain benzyl chloride.", "Deprotection of the Fmoc group from Fmoc-protected piperidine with piperidine in the presence of ethyl acetate and methanol to obtain the free amine.", "Coupling of the free amine with benzyl chloride in the presence of sodium hydroxide to obtain the benzylated piperidine.", "Hydrolysis of the Boc group from N-Boc-4-piperidone with hydrochloric acid to obtain 4-piperidone.", "Coupling of 4-piperidone with the benzylated piperidine in the presence of DIC and DMAP to obtain the final compound '2-[1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid'.", "Addition of hydrochloric acid to the final compound to obtain the hydrochloride salt of the compound '2-[1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid hydrochloride'." ] } | |
CAS番号 |
2138062-29-8 |
製品名 |
2-[1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid hydrochloride |
分子式 |
C29H31ClN2O4 |
分子量 |
507 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene
153207-76-2
2-[2-(difluoromethoxy)phenyl]ethan-1-ol
1000533-82-3
4-(3,4,5-trifluorophenyl)piperidine
291289-48-0



